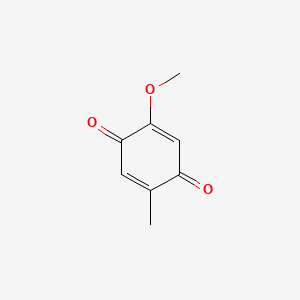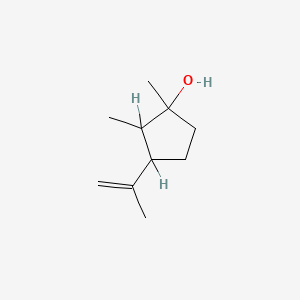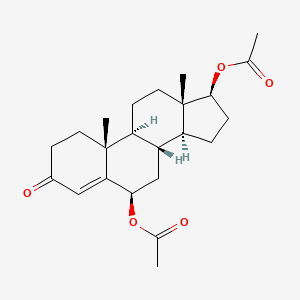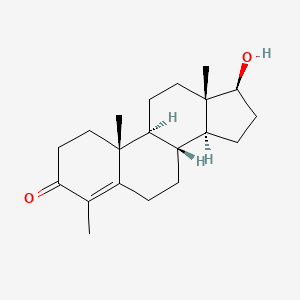
锇
描述
Osmium is a silver metal with a grayish blue tint. It is very hard and brittle . It belongs to the platinum family and is considered as the densest metal with a density of around 22.59 g/cm³ . Osmium retains its lustrous shine even at high temperatures and is very resistant to corrosion . It is a lustrous, bluish white, hard metal and can be brittle even at a high temperature . Within the platinum group, osmium has the highest melting point and the lowest vapor pressure .
Synthesis Analysis
Osmium compounds are potent growth inhibitors of human cancer cells and are active in vivo . Depending on the choice of ligand system, osmium compounds exhibit diverse modes of action, including redox activation, DNA targeting or inhibition of protein kinases . A new family of osmium (II) arene complexes of formula [Os (η 6 -C 6 H 5 (CH 2) 3 OH) (XY)Cl] +/0 ( 1–13) bearing the hemilabile η 6 -bound arene 3-phenylpropanol, where XY is a neutral N,N or an anionic N,O − bidentate chelating ligand .
Molecular Structure Analysis
The molecular structure of osmium compounds involves a concerted cis addition to form a cyclic osmate ester, which then hydrolyzes to form the diol . Osmium tetroxide is usually used in small amounts as a catalyst . Reactants such as H₂O₂ are added to regenerate the OsO₄ .
Chemical Reactions Analysis
Osmium reacts with base, such as ammonia and forms nitride-osmates . Osmium reacts with halogens, and reacts with fluorine to form osmium pentafluoride, while forms tribromide, triiodide, and diiodide with other halogens . Osmium metal does not normally react with air. When heated, osmium tetraoxide, OsO₄ is formed .
Physical And Chemical Properties Analysis
Osmium is a silver metal with a grayish blue tint. It is very hard and brittle . It belongs to the platinum family and is considered as the densest metal with a density of around 22.59 g/cm³ . Osmium retains its lustrous shine even at high temperatures and is very resistant to corrosion .
科学研究应用
Environmental Science and Remediation
Osmium plays a pivotal role in environmental science, particularly as a tracer for hydrocarbon-degrading bacteria. Its unique chemical properties make it effective in capturing heavy metals, thus aiding in the remediation of contaminated water sources . Osmium’s potential in advanced water treatment technologies and soil remediation methods is under active research, highlighting its importance in addressing environmental contamination challenges .
Medicine and Pharmacology
In the medical field, osmium complexes show promise as anticancer drug candidates. They exhibit diverse modes of action, including DNA interactions and protein inhibition. Notably, polypyridyl Os(II) compounds are advantageous for luminescent cell imaging and photodynamic therapy due to their favorable photophysical properties . Researchers are exploring osmium’s reactivity in single cancer cells, which could lead to cancer treatments with fewer side effects compared to current platinum-based therapies .
Nanoelectronics and Memory Technology
Osmium’s high melting point and resistance to corrosion make it a valuable material in the manufacturing of semiconductors and electronic components. It is used in the production of electrical contacts and other components critical for nanoelectronics and memory technology . The integration of single molecule magnets (SMMs) into memory devices is a significant advancement where osmium’s properties are beneficial .
Industrial Applications
Osmium’s hardness and durability make it an excellent alloying agent. It is used in the manufacture of specialized laboratory equipment and as a catalyst in chemical reactions, such as the synthesis of ammonia from hydrogen and nitrogen . Its role in creating durable alloys for high-wear environments like bearings and pivot points is well-recognized .
Material Science
In material science, osmium’s exceptional hardness and density are exploited. It is often alloyed with other metals like platinum and iridium to produce materials that are incredibly hard and resistant to wear. These properties are particularly valuable in applications requiring high-density materials, such as in aerospace and defense industries .
Analytical Chemistry
Osmium compounds are used in analytical chemistry for various titrimetric analyses. The development of osmium mono-element standard solutions characterized by metrologically valid procedures is crucial for obtaining reliable results in chemical instrument analyses . Osmium’s role in titrimetry and gravimetry, along with its use in electronic microscopic observation, underscores its significance in analytical methodologies .
作用机制
Target of Action
Osmium-based complexes have recently attracted significant attention as potential anticancer drugs due to their diverse cytotoxic activities . The primary targets of osmium complexes are believed to be the double bonds of unsaturated lipids . These complexes also interact with DNA, particularly at the N7 site of guanine .
Mode of Action
The osmium complex Os-KP418 undergoes a hydrolysis reaction, substituting a chloride ligand with a water molecule to produce a more reactive aquated species . This aquated species then reacts with the N7 site of guanine . The chemical reactivity of osmium complexes can be finely tuned by the choice of osmium oxidation state, the ligands, and the coordination geometry and stereochemistry .
Biochemical Pathways
Osmium complexes affect several biochemical pathways. They induce mitochondria-mediated apoptosis and S-phase cell cycle arrest in cancer cells . Osmium (VI) nitrido complexes selectively kill cancer stem cells over bulk tumor cells, through a combination of DNA damage and endoplasmic reticulum stress .
Pharmacokinetics
The pharmacokinetics of osmium complexes are still under investigation. One study found that the efficacy and tolerability of the osmium complex FY26 varied according to the time of administration, suggesting a role for the circadian clock in controlling expression of genes involved in glutathione synthesis . The study also found that the osmium was taken up by cancer cells predominantly in a temperature-dependent manner, indicating that energy-dependent mechanisms are important in the uptake of the drug .
Result of Action
The result of osmium’s action is the induction of apoptosis (programmed cell death) in cancer cells . This is achieved through the disruption of mitochondrial function and the induction of S-phase cell cycle arrest . The osmium complex also causes DNA damage and endoplasmic reticulum stress, leading to the selective killing of cancer stem cells .
Action Environment
The action of osmium complexes can be influenced by environmental factors. For example, the temperature can affect the uptake of the drug by cancer cells . Furthermore, the time of administration can influence the drug’s efficacy and tolerability, suggesting a role for the circadian clock in the drug’s action .
安全和危害
Osmium tetroxide is highly poisonous . Exposure to osmium tetroxide may cause harm to the skin, eyes, and respiratory system . Workers may be harmed from exposure to osmium tetroxide . The level of exposure depends upon the dose, duration, and work being done . Osmium tetroxide is used in many industries .
未来方向
属性
IUPAC Name |
osmium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Os | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQBFIAQOQZEGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Os] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Os | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5064679 | |
| Record name | Osmium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Bluish-white lustrous solid; [Merck Index] Greyish or bluish-white metal or powder; [MSDSonline] | |
| Record name | Osmium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6468 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
5012 °C | |
| Record name | OSMIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7329 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble in acids and aqua regia; attacked by fused alkalis | |
| Record name | OSMIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7329 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
22.59 g/cu cm | |
| Record name | OSMIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7329 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.8 Pa (mm Hg) at 3050 °C | |
| Record name | OSMIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7329 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Osmium | |
Color/Form |
Blue-white metal, Hard white metal | |
CAS RN |
7440-04-2 | |
| Record name | Osmium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Osmium, elemental | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Osmium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Osmium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Osmium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.285 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OSMIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E7M255OPY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OSMIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7329 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
3033 °C, Osmium has the highest specific gravity and melting point of the platinum group metals; metallurgically unworkable | |
| Record name | OSMIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7329 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














